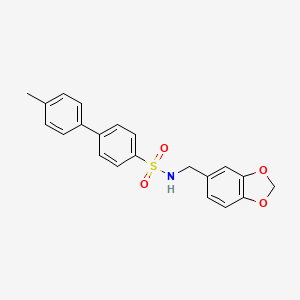

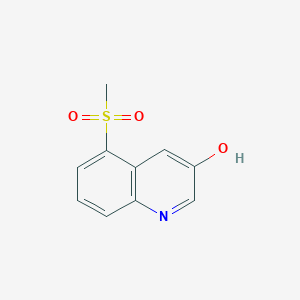

![molecular formula C22H21FN2O3S B3016105 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide CAS No. 325986-11-6](/img/structure/B3016105.png)

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide" is a chemical entity that appears to be related to a class of compounds that include methanesulfonamide moieties and aromatic systems. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of methanesulfonamide derivatives with various aromatic or heteroaromatic components. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anthracene derivative in glacial acetic acid . This suggests that the synthesis of the compound may also involve a similar strategy, where a carbazole derivative could be reacted with a fluorophenyl methanesulfonamide under appropriate conditions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of a carbazole moiety in the compound of interest indicates a polycyclic aromatic structure, which is likely to exhibit characteristic signals in these analytical methods.

Chemical Reactions Analysis

The chemical reactions of methanesulfonamide derivatives can vary depending on the substituents attached to the sulfonamide group. For example, the reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline with bromine led to the formation of a brominated intermediate, which was then cyclized to form tetrahydrocarbazole derivatives . This indicates that the compound may also undergo similar cyclization reactions, given the presence of a carbazole ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives can be influenced by the nature of the substituents. For instance, the solubility, melting point, and stability of these compounds can vary significantly. The compound "N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide" is expected to have properties influenced by the presence of the fluorophenyl group, which can affect its electronic properties and reactivity. The carbazole moiety may also contribute to the compound's photophysical properties, potentially making it of interest in materials science applications.

Scientific Research Applications

Alzheimer's Disease Research

- BACE1 Inhibition: N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, including the compound , have been synthesized and tested for β-Secretase (BACE1) inhibitory activity. This is significant in Alzheimer's Disease research, as BACE1 is a critical target for its prevention and treatment. Some derivatives show promising IC50 values, indicating effective inhibition (Bertini et al., 2017).

Electronics and Light Emitting Diodes (LEDs)

- Polymer Light Emitting Diodes: The structural role of 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole ligands in polymer light-emitting diodes has been explored. These compounds contribute to tunable emission in green-emitting Ir(III) complexes, enhancing the performance of these devices (Cho et al., 2010).

Circadian Clock Modulation

- Cryptochrome Stabilization: A carbazole derivative similar to the one was discovered as a stabilizer of the clock protein cryptochrome, crucial for regulating the circadian clock. Derivatives of this compound, including KL001, have been developed for better biological activity, offering insights into controlling circadian rhythms (Lee et al., 2015).

Bioactivity and Molecular Interactions

- Biological Activity of Sulfonamide Derivatives: Novel sulfonamide derivatives, including N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide) and derivatives of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-isopropylbenzenesulfonamide, have been synthesized and evaluated for antibacterial, antifungal, and antioxidant activities. These compounds show good potential compared to standard treatments (Subramanyam et al., 2017).

OLED and Phosphorescent Applications

- Blue and Red Phosphorescent OLEDs: Derivatives of 9-linked carbazole have been synthesized for use in OLEDs, demonstrating bipolar transporting ability and thermal stability. Their incorporation into OLEDs resulted in efficient blue and red emissions, surpassing conventional materials (Liu et al., 2018).

Material Synthesis and Characterization

- Synthesis and Characterization: The compound N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a related compound, was synthesized and characterized, providing insights into the structural and chemical properties of similar compounds (Durgadas et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, it’s recommended to refer to the compound’s MSDS or other technical documents provided by the manufacturer.

properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDGEIZSUNESQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016022.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)